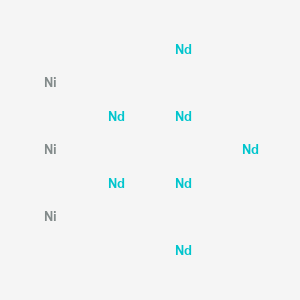
Neodymium--nickel (7/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium–nickel (7/3) is a compound formed by the combination of neodymium and nickel in a specific stoichiometric ratio. This compound is known for its unique properties and applications in various fields, including materials science, electronics, and catalysis. Neodymium is a rare-earth element, while nickel is a transition metal, and their combination results in a material with interesting magnetic and electronic characteristics.
準備方法
Synthetic Routes and Reaction Conditions: Neodymium–nickel (7/3) can be synthesized through several methods. One common approach involves dissolving neodymium (III) oxide and nickel (II) oxide in nitric acid, followed by heating the mixture in an oxygen atmosphere . Another method includes pyrolyzing a mixture of nickel nitrate and neodymium nitrate . These processes typically require controlled temperatures and atmospheres to ensure the correct stoichiometry and phase formation.
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (7/3) often involves high-temperature solid-state reactions. The raw materials, such as neodymium oxide and nickel oxide, are mixed in the desired ratio and subjected to high temperatures in a furnace. This process may also involve the use of reducing agents or controlled atmospheres to achieve the desired phase and purity.
化学反応の分析
Types of Reactions: Neodymium–nickel (7/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be reduced to the monovalent nickel compound neodymium nickel oxide by sodium hydride at 160°C . It also shows metal-insulator transitions under low temperatures .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium–nickel (7/3) include nitric acid, sodium hydride, and oxygen. The conditions for these reactions often involve controlled temperatures and atmospheres to ensure the desired chemical transformations.
Major Products Formed: The major products formed from reactions involving neodymium–nickel (7/3) depend on the specific reaction conditions. For instance, reducing neodymium–nickel (7/3) with sodium hydride produces neodymium nickel oxide . Other reactions may yield different nickelate or oxide phases depending on the reagents and conditions used.
科学的研究の応用
Neodymium–nickel (7/3) has a wide range of scientific research applications. It is used in the development of advanced materials for electronics, such as memory resistors and synapse transistors . Its unique magnetic properties make it suitable for use in magnetic sensors and actuators. Additionally, neodymium–nickel (7/3) is explored for its potential in catalysis, particularly in electrocatalysts for energy conversion and storage . In the field of materials science, it is studied for its metal-insulator transition properties, which have implications for the development of smart materials and devices .
作用機序
The mechanism by which neodymium–nickel (7/3) exerts its effects is primarily related to its electronic and magnetic properties. The compound exhibits a metal-insulator transition, which is influenced by the distortion of the nickel-oxygen octahedra . This transition can be modulated by varying the temperature and the chemical environment, making it a valuable material for applications that require tunable electronic properties. The molecular targets and pathways involved in its action include the nickel and oxygen atoms, which play a crucial role in its electronic structure and behavior .
類似化合物との比較
Similar Compounds: Neodymium–nickel (7/3) can be compared with other nickelates and rare-earth compounds, such as praseodymium nickelate and samarium nickelate . These compounds share similar structural and electronic properties but differ in their transition temperatures and magnetic behaviors.
Uniqueness: What sets neodymium–nickel (7/3) apart from similar compounds is its specific metal-insulator transition temperature and its unique combination of magnetic and electronic properties. This makes it particularly suitable for applications that require precise control over electronic and magnetic behaviors, such as in advanced electronic devices and smart materials .
特性
CAS番号 |
50864-29-4 |
|---|---|
分子式 |
Nd7Ni3 |
分子量 |
1185.8 g/mol |
IUPAC名 |
neodymium;nickel |
InChI |
InChI=1S/7Nd.3Ni |
InChIキー |
CJDMVPLAGLJOLB-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
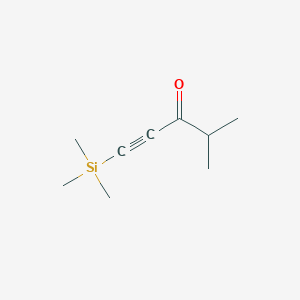
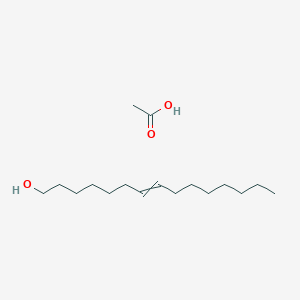
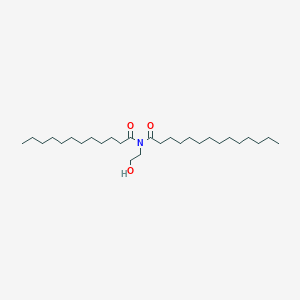
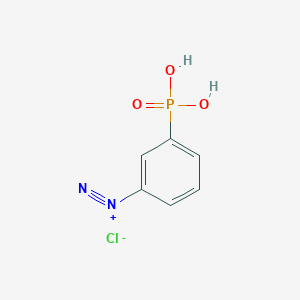

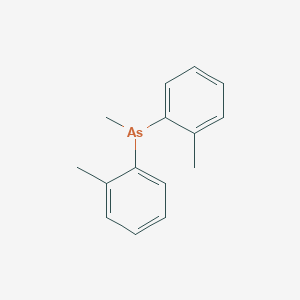
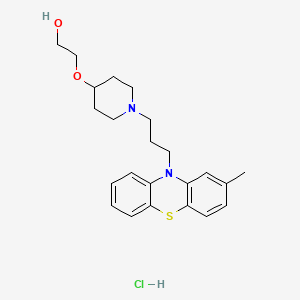

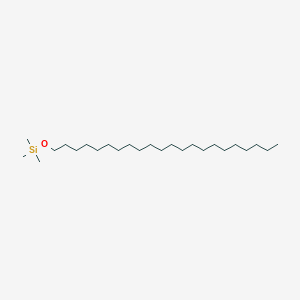
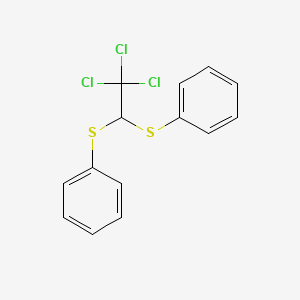
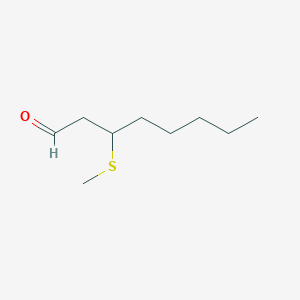
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)

